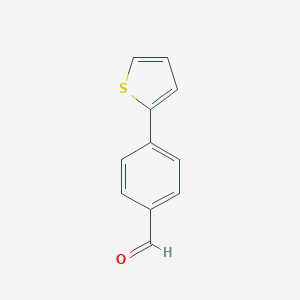
4-(2-Thienyl)benzaldehyde
Cat. No. B025244
Key on ui cas rn:
107834-03-7
M. Wt: 188.25 g/mol
InChI Key: UECDQUOWFRTJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06300519B1
Procedure details


3.7 g (20 mmol) of 4-bromobenzaldehyde, 9.5 ml (120 mmol) of thiophene, 2.94 g (30 mmol) of potassium acetate and 1.16 g (1 mmol) of tetrakis(triphenylphosphine)-palladium (Fluka, Buchs, Switzerland) in 50 ml of dimethylacetamide are placed in a pressure reactor and stirred at 150° C. under nitrogen for 16 hours. The reaction mixture is concentrated by evaporation; the residue is taken up in water and extracted three times with methylene chloride. After removal of the solvent, the residue is chromatographed on silica gel (hexanelethyl acetate 4:1). The title compound is obtained in the form of a yellow solid. TLC: Rf=0.36 (hexane/ethyl acetate 4:1). HPLC20-100: tRet=15.26. 1H-NMR (CD3OD; 200 MHz): 9.98/s (1H); 7.93 and 7.85/each d, J=9.5 (2×2H); 7.60/d, J=2.5 (1H); (1H); 7.17/d×d, J=2.5 and 5 (1H).


Name
potassium acetate
Quantity
2.94 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[S:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1.C([O-])(=O)C.[K+]>CC(N(C)C)=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C=CC=C1
|
|
Name
|
potassium acetate
|
|
Quantity
|
2.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 150° C. under nitrogen for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated by evaporation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel (hexanelethyl acetate 4:1)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
